molecular formula C24H21NO4 B4051919 2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B4051919
M. Wt: 387.4 g/mol
InChI Key: BIVYDHASUQTMFT-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is 387.14705815 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Ligand Development

A study focused on synthesizing and evaluating a compound similar in structure, aiming to develop a PET (Positron Emission Tomography) ligand for clinical studies. Despite the rapid brain uptake in vivo, the lack of specific binding indicated that the compound was not suitable as a PET ligand for clinical applications, showcasing the complexities involved in developing effective neuroimaging agents (Majo et al., 2008).

Antiviral Activity

Research into derivatives of similar compounds has shown pronounced antiviral activity against specific viruses. Synthesis efforts aimed at creating new molecules have led to compounds with significant potential for antiviral drug development (Селиванов et al., 2017).

Antioxidant Properties

Studies on the polymerization of methoxyphenol derivatives have revealed that these compounds possess excellent antioxidant properties, suggesting their use as highly efficient antioxidant agents. This insight is crucial for developing new materials and drugs with enhanced oxidative stability (Zheng et al., 2013).

Mesogenic Properties

Research into azomesogens with a 1,2,4-trisubstituted benzene moiety, involving similar structural motifs, has contributed to the understanding of liquid crystal behaviors, which are vital for applications in display technologies and materials science (Vora & Prajapati, 2002).

Synthetic Methodologies

Developing new synthetic methodologies for compounds with complex structures is fundamental to advancing chemical research. Studies have detailed innovative approaches for the synthesis of derivatives, providing valuable knowledge for the creation of novel compounds with potential applications in drug development and materials science (Pimenova et al., 2003).

Properties

IUPAC Name

4-[4-(2-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-28-19-4-2-3-5-20(19)29-14-8-6-13(7-9-14)25-23(26)21-15-10-11-16(18-12-17(15)18)22(21)24(25)27/h2-11,15-18,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVYDHASUQTMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 2
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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